molecular formula C16H17NOS B2372206 (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone CAS No. 2185589-87-9

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone

Cat. No. B2372206
CAS RN: 2185589-87-9
M. Wt: 271.38
InChI Key: SLOQCRWFNIRNKH-UHFFFAOYSA-N
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Description

“(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a complex organic compound. It contains a pyrrolidin-1-yl group, a thiophen-2-yl group, and a m-tolyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles and symmetric and unsymmetrical bis (indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions has been described . Another study reported the synthesis of a series of 2-substituted thieno [3,2-d]pyrimidin-4-yl (3,4,5-trimethoxyphenyl)methanones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS. The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure .

Scientific Research Applications

Spectroscopic Properties and Structural Analysis

The spectroscopic properties of related compounds, including fluorescence and electronic absorption in various solvents, have been extensively studied. For instance, compounds similar to (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone demonstrated interesting fluorescence and charge transfer properties in non-polar and polar solvents, as supported by quantum chemistry calculations (Al-Ansari, 2016). Additionally, the crystal and molecular structure of closely related molecules have been characterized, revealing insights into their potential for further modifications and applications in material science (Lakshminarayana et al., 2009).

Biological Activity and Drug Design

Compounds with structural similarities have been evaluated for their anti-tumor and antimicrobial activities. For example, certain derivatives showed selective cytotoxicity against tumor cells, indicating their potential as anticancer agents (Hayakawa et al., 2004). Additionally, organotin(IV) complexes of related ligands have been synthesized and characterized, displaying significant antibacterial activities, suggesting their use in developing new antimicrobial drugs (Singh et al., 2016).

Material Science and Organic Electronics

Research has also explored the synthesis and properties of derivatives for applications in material science and organic electronics. For instance, the synthesis of boric acid ester intermediates with benzene rings, including derivatives of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone, has been reported, with investigations into their molecular structures and physicochemical properties (Huang et al., 2021). These studies provide a foundation for the development of novel materials with potential applications in sensors, semiconductors, and photovoltaic devices.

Future Directions

The future directions for the study of similar compounds could include further exploration of their biological activities. For instance, some compounds exhibited desirable antifungal effects against certain fungi . Therefore, these compounds can serve as potential structural templates in the search for novel high-efficient fungicides .

properties

IUPAC Name

(3-methylphenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-4-2-5-13(10-12)16(18)17-8-7-14(11-17)15-6-3-9-19-15/h2-6,9-10,14H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOQCRWFNIRNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone

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